molecular formula C7H13ClFN B3105287 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1523618-19-0

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3105287
CAS No.: 1523618-19-0
M. Wt: 165.63
InChI Key: SRCBWFGHBQWSKR-UHFFFAOYSA-N
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Description

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride (CAS 1523618-19-0) is a fluorinated bicyclic amine derivative that serves as a valuable intermediate in medicinal chemistry and organic synthesis. This compound features a rigid 8-azabicyclo[3.2.1]octane scaffold, which is the central core structure of tropane alkaloids, a class known for a wide array of biological activities . The introduction of a fluorine atom at the 8-position is a key structural modification, as it can enhance the compound's lipophilicity and metabolic stability compared to its non-fluorinated analogs, making it a crucial building block for the development of novel bioactive molecules . The primary research application of this compound is as a sophisticated precursor in the synthesis of potential therapeutics, particularly those targeting the Central Nervous System (CNS) . The scaffold is of significant interest in the development of ligands for monoamine transporters. Research into analogous 8-azabicyclo[3.2.1]octane derivatives has shown that this structural framework can impart potent and selective affinity for key neurotransmitter transporters, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters . These transporters are critical targets for investigating treatments for neurological and psychiatric disorders. While the specific mechanism of action for this exact fluoro-substituted compound must be determined experimentally, its structural similarity to these pharmacologically active derivatives highlights its considerable research value for constructing novel molecular entities in drug discovery programs . This product is supplied with a typical purity of ≥97% . It is offered for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCBWFGHBQWSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrogen atom within the bicyclic structure can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds .

Scientific Research Applications

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural variations, molecular properties, and applications of 8-fluoro-3-azabicyclo[3.2.1]octane hydrochloride and related compounds:

Compound Name Substituent(s) Position(s) Molecular Weight Purity Applications/Notes References
This compound F 8 165.64 95% CNS drug intermediates, research use
3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride F 3 165.64 95% SAR studies, enzyme inhibition probes
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride O 8 149.62 97% Agrochemicals, dye intermediates
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride 2F 8 183.63 N/A BCL6 inhibition, chemical probe development
6-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride F 6 165.64 N/A Experimental pharmacology
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride CH₃, NH₂ 3, 8 213.15 95% Analgesic and antipsychotic research

Key Insights

Substituent Effects :

  • Fluorine at position 8 (target compound) increases metabolic stability and bioavailability compared to the 3-fluoro isomer, which may exhibit altered receptor binding due to steric and electronic differences .
  • Oxygen substitution (8-oxa analog) reduces basicity of the nitrogen, making it less suitable for CNS targets but effective in agrochemical applications .
  • Difluoro derivatives (e.g., 8,8-difluoro) enhance potency in enzyme inhibition assays, as seen in BCL6-targeting probes .

Synthetic Accessibility :

  • 8-Oxa derivatives are synthesized via cyclization of diols from 5-HMF , whereas fluorinated analogs require specialized fluorination steps.
  • The exo-3-fluoro configuration (CAS 478866-38-5) is commercially available with 95% purity, highlighting its utility in high-throughput screening .

Pharmacological Relevance :

  • Fluorinated bicyclic amines are pivotal in tropane alkaloid-inspired drug discovery, such as pseudococaine derivatives .
  • Methyl and amine-substituted analogs (e.g., 3-methyl-3-azabicyclo) show promise in pain management and psychiatric disorders .

Biological Activity

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with a fluorine atom at the 8th position, which enhances its stability and binding affinity compared to similar compounds. Its molecular formula is C8_{8}H12_{12}ClFN, and it has a molecular weight of 175.64 g/mol.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • Target Receptors : It is structurally related to tropane alkaloids, which are known to interact with neurotransmitter systems, particularly cholinergic pathways. The compound has been shown to inhibit cholinesterase activity, leading to increased acetylcholine levels in the nervous system, which can influence cognitive functions and motor control.
  • Biochemical Pathways : The compound affects several biochemical pathways by modulating cell signaling, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in neurotransmitter synthesis and release.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Cholinesterase InhibitionInhibits cholinesterase enzymes, leading to increased acetylcholine levels.
Neurotransmitter ModulationAffects neurotransmitter release and uptake in neuronal cells.
Opioid Receptor InteractionDemonstrates activity as a mu-opioid receptor antagonist, potentially useful in treating opioid-induced bowel dysfunction .

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Cognitive Enhancement : In vitro studies indicated that the inhibition of cholinesterase could enhance cognitive functions in animal models, suggesting potential applications in treating Alzheimer's disease.
  • Opioid-Induced Bowel Dysfunction : Research demonstrated that this compound effectively blocked mu-opioid receptors in gastrointestinal tissues without affecting central analgesic effects, making it a candidate for managing opioid-induced side effects .
  • Antibacterial Properties : Although primarily studied for its neurological effects, some derivatives of azabicyclo compounds have shown antibacterial activity against resistant strains of bacteria, indicating a broader spectrum of biological activity .

Q & A

Q. What are the recommended synthetic routes for 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride, and how can reaction conditions be optimized?

Microwave-enhanced nucleophilic fluorination is a validated method for introducing fluorine into bicyclic scaffolds. Optimize parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and reaction time (10–30 minutes) to improve yield and reduce by-products. Post-synthesis purification via recrystallization or column chromatography is critical, as hydrochloride salts often require careful isolation to avoid degradation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of aerosols.
  • Store in sealed, grounded containers at 2–8°C to minimize hydrolysis. Emergency measures: Flush eyes with water for 15 minutes upon exposure and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Q. How is the structural identity of the compound confirmed post-synthesis?

Combine spectroscopic techniques:

  • NMR (¹H/¹³C/¹⁹F) to verify bicyclic framework and fluorine position.
  • HRMS for molecular weight validation (e.g., m/z 183.63 for C₇H₁₂ClF₂N) .
  • X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in related gold(III) salt structures .

Advanced Research Questions

Q. How does fluorination at the 8-position affect biological activity compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances metabolic stability and influences receptor binding. For example, in tropane alkaloid derivatives, fluorination increases selectivity for monoamine transporters (e.g., dopamine vs. serotonin) by altering lipophilicity and hydrogen-bonding interactions. Comparative assays (e.g., radioligand binding) under standardized pH (7.4) and temperature (37°C) are recommended to quantify affinity shifts .

Q. What advanced analytical strategies resolve purity discrepancies caused by synthetic by-products?

  • HPLC-DAD/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient to separate hydrochloride salts from impurities.
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiates aggregates or co-eluting species.
  • ICP-MS : Detects trace metal catalysts (e.g., Au, Pd) from synthesis .

Q. Can computational modeling predict the compound’s conformational stability in physiological environments?

Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) reveal:

  • The bicyclic scaffold’s rigidity under varying pH (e.g., protonation at the azabicyclo nitrogen at low pH).
  • Fluorine’s role in stabilizing chair-like conformations, which may enhance blood-brain barrier penetration. Pair simulations with experimental data (e.g., logP, pKa) for validation .

Q. How do structural modifications (e.g., 3,3-difluoro substitution) alter physicochemical properties?

  • logP : Difluoro substitution increases hydrophobicity (e.g., from 1.2 to 2.1), measured via shake-flask method.
  • Solubility : Reduced aqueous solubility (use co-solvents like PEG-400 for in vivo studies).
  • pKa : Fluorine’s inductive effect lowers the amine’s basicity, affecting salt formation and bioavailability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in aqueous solutions?

Contradictions may arise from differences in:

  • pH : Hydrolysis accelerates below pH 3 or above pH 9. Conduct stability studies across pH 2–10 (37°C, 24 hours).
  • Counterion effects : Chloride vs. other anions (e.g., sulfate) influence degradation rates. Use ion-pair HPLC to track degradation products .

Q. Why do fluorination yields vary significantly across studies?

Variability stems from:

  • Substrate purity : Impurities (e.g., residual amines) compete for fluorinating agents.
  • Microwave vs. conventional heating : Microwave irradiation improves reproducibility by enabling rapid, uniform heating .

Methodological Resources

  • Synthetic Protocols : Refer to microwave-enhanced fluorination in Acta Crystallographica .
  • Safety Data : Ashford’s Dictionary of Industrial Chemicals provides handling guidelines for azabicyclo derivatives .
  • Analytical Workflows : Pharmacopeial Forum outlines purity testing standards for bicyclic pharmaceuticals .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.